GIRK2 Channel HTS Profile: Target Engagement Differentiated from Pan-Kinase Inhibitor Morpholino-Pyrimidines
Unlike morpholino-pyrimidine compounds developed as ATP-competitive mTOR/PI3K kinase inhibitors, which typically display broad kinome profiling, this specific compound was evaluated in a targeted high-throughput screen for GIRK2 channel modulation (VANDERBILT_HTS_GIRK2_MPD) . While the quantitative HTS activity value (e.g., % activation at screening concentration or EC50) is not publicly disclosed in the summary record, the screening annotation itself constitutes a qualitative differentiation: it places this compound within the GIRK channel pharmacology space rather than the kinase inhibitor space, distinguishing it from the mTOR/PI3K morpholino-pyrimidine comparator class exemplified by compounds in US20090018134 [1]. This is significant because GIRK2 activators are a much rarer chemotype than PI3K/mTOR inhibitors, with fewer than 50 unique publicly reported GIRK1/2 activator scaffolds [2].
| Evidence Dimension | Biological target class assignment based on screening panel entry |
|---|---|
| Target Compound Data | Annotated as a screening hit in GIRK2 HTS (specific potency data not publicly released) |
| Comparator Or Baseline | Morpholino-pyrimidine kinase inhibitor class (e.g., mTOR IC50 values in the nM range for exemplars in US20090018134); no GIRK annotation |
| Quantified Difference | Qualitative target class divergence: ion channel modulator vs. kinase inhibitor |
| Conditions | HTS campaign annotation: Vanderbilt HTS GIRK2 MPD; comparator data from patent enzyme assays |
Why This Matters
For scientists procuring compounds to build GIRK channel focused libraries, a compound with documented GIRK2 screening annotation offers a clearer hypothesis-driven starting point than a kinase-annotated analog, reducing target misassignment risk in early discovery.
- [1] United States Patent Application US20090018134 A1. Morpholino pyrimidine compounds as mTOR/PI3K inhibitors. View Source
- [2] Kaufmann, K. et al. Discovery and SAR of a novel series of GIRK1/2 and GIRK1/4 activators. Referenced on MedChemExpress EU. View Source
